molecular formula C15H17ClO4 B2783696 (2E)-3-[2-Chloro-4-(cyclopentyloxy)-5-methoxyphenyl]acrylic acid CAS No. 937599-02-5

(2E)-3-[2-Chloro-4-(cyclopentyloxy)-5-methoxyphenyl]acrylic acid

Cat. No.: B2783696
CAS No.: 937599-02-5
M. Wt: 296.75
InChI Key: GDEKXKPDHWGFRH-VOTSOKGWSA-N
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Description

(2E)-3-[2-Chloro-4-(cyclopentyloxy)-5-methoxyphenyl]acrylic acid is a halogenated benzene derivative featuring an acrylic acid backbone conjugated to a substituted phenyl group. Key structural attributes include:

  • 4-Cyclopentyloxy group: A bulky alkoxy substituent influencing steric and solubility properties.
  • 5-Methoxy group: Modulates electronic effects and hydrogen-bonding capacity .

The compound (CAS: 14939-93-6, 1219566-14-9) has been discontinued commercially, as noted in CymitQuimica’s product catalog, with a reported purity of 95% .

Properties

IUPAC Name

(E)-3-(2-chloro-4-cyclopentyloxy-5-methoxyphenyl)prop-2-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17ClO4/c1-19-13-8-10(6-7-15(17)18)12(16)9-14(13)20-11-4-2-3-5-11/h6-9,11H,2-5H2,1H3,(H,17,18)/b7-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDEKXKPDHWGFRH-VOTSOKGWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)C=CC(=O)O)Cl)OC2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C(=C1)/C=C/C(=O)O)Cl)OC2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17ClO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-[2-Chloro-4-(cyclopentyloxy)-5-methoxyphenyl]acrylic acid typically involves multiple steps, starting from commercially available precursors. One common route involves the following steps:

    Formation of the Phenyl Ring Substituents: The starting material, 2-chloro-4-hydroxy-5-methoxybenzaldehyde, undergoes a Williamson ether synthesis with cyclopentanol to introduce the cyclopentyloxy group.

    Formation of the Acrylic Acid Moiety: The aldehyde group is then subjected to a Wittig reaction with a suitable phosphonium ylide to form the acrylic acid moiety.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-[2-Chloro-4-(cyclopentyloxy)-5-methoxyphenyl]acrylic acid can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The acrylic acid moiety can be reduced to form the corresponding alkane.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).

Major Products

    Oxidation: Formation of 2-chloro-4-(cyclopentyloxy)-5-methoxybenzoic acid.

    Reduction: Formation of 3-[2-chloro-4-(cyclopentyloxy)-5-methoxyphenyl]propanoic acid.

    Substitution: Formation of 3-[2-azido-4-(cyclopentyloxy)-5-methoxyphenyl]acrylic acid.

Scientific Research Applications

Chemical Properties and Structure

The compound features a chloro substituent, a cyclopentyloxy group, and a methoxy group attached to a phenyl ring. Its molecular formula is C13H13ClO3C_{13}H_{13}ClO_3 with a molecular weight of approximately 256.69 g/mol. The structural characteristics influence its reactivity and biological activity.

Pharmaceutical Applications

2.1 Drug Development

  • Mechanism of Action : The unique structure of (2E)-3-[2-Chloro-4-(cyclopentyloxy)-5-methoxyphenyl]acrylic acid allows it to interact with specific biological targets, including enzymes and receptors involved in various diseases.
  • Case Study : Research has demonstrated that similar compounds exhibit anti-inflammatory properties, making them potential candidates for treating conditions like asthma and rheumatoid arthritis .

2.2 Synthesis of Derivatives

  • The compound can be modified to enhance its pharmacological properties. For example, derivatives synthesized through reactions involving the chloro and methoxy groups have shown improved binding affinities to target proteins.

Agricultural Chemistry

3.1 Herbicide Development

  • (2E)-3-[2-Chloro-4-(cyclopentyloxy)-5-methoxyphenyl]acrylic acid has been explored for use in herbicides due to its ability to inhibit specific plant growth pathways.
  • Field Trials : Initial trials have indicated effectiveness against common weeds while maintaining low toxicity levels for crops, suggesting potential for sustainable agricultural practices .

Material Science

4.1 Polymer Development

  • The compound is being investigated for its role in creating advanced polymers that exhibit enhanced durability and resistance to environmental degradation.
  • Research Findings : Studies have shown that incorporating this compound into polymer matrices can improve mechanical properties and thermal stability .

Biochemical Research

5.1 Enzyme Interaction Studies

  • Researchers utilize (2E)-3-[2-Chloro-4-(cyclopentyloxy)-5-methoxyphenyl]acrylic acid to study enzyme kinetics and metabolic pathways.
  • Example Study : Investigations into phosphodiesterase inhibition have highlighted the compound's potential as a therapeutic agent in cardiovascular diseases .

Environmental Applications

6.1 Pollution Detection

  • The compound is applied in environmental monitoring to detect pollutants due to its chemical stability and reactivity with various environmental contaminants.
  • Assessment Techniques : Methods such as gas chromatography and mass spectrometry have been employed to analyze samples containing this compound, aiding regulatory compliance efforts.

Summary Table of Applications

Application AreaDescriptionKey Findings/Case Studies
PharmaceuticalDrug development targeting inflammationAnti-inflammatory properties demonstrated
Agricultural ChemistryHerbicide formulationEffective against weeds with low crop toxicity
Material SciencePolymer enhancementImproved mechanical properties observed
Biochemical ResearchEnzyme interaction studiesPotential phosphodiesterase inhibitor
Environmental MonitoringDetection of pollutantsEffective analytical methods established

Mechanism of Action

The mechanism of action of (2E)-3-[2-Chloro-4-(cyclopentyloxy)-5-methoxyphenyl]acrylic acid involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes or receptors by binding to their active sites, thereby blocking their activity. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Analysis

The table below compares key structural features and properties of (2E)-3-[2-Chloro-4-(cyclopentyloxy)-5-methoxyphenyl]acrylic acid with similar acrylic acid derivatives:

Compound Name Substituents Molecular Weight (g/mol) Key Functional Groups Melting Point (°C) References
(2E)-3-[2-Chloro-4-(cyclopentyloxy)-5-methoxyphenyl]acrylic acid 2-Cl, 4-cyclopentyloxy, 5-OCH₃ 342.10 (exact mass) Acrylic acid, chloro, methoxy, cyclopentyloxy Not reported
(2E)-3-{2-Chloro-4-[(2,4-dichlorobenzyl)oxy]-5-methoxyphenyl}acrylic acid 2-Cl, 4-(2,4-dichlorobenzyloxy), 5-OCH₃ ~425.25 (estimated) Acrylic acid, multiple chloro, benzyloxy Not reported
3-[3-Bromo-4-(2-dimethylaminoethoxy)-5-methoxyphenyl]acrylic acid methyl ester (4e) 3-Br, 4-(dimethylaminoethoxy), 5-OCH₃, methyl ester 435.28 (HR-MS) Ester, bromo, tertiary amine 197–199
Poacic acid (24) 4-OH, 3-[(E)-4-hydroxy-3-methoxystyryl], 5-OCH₃ ~354.34 (estimated) Acrylic acid, hydroxyl, styryl Not reported

Key Observations :

  • Substituent Effects : The cyclopentyloxy group in the target compound provides steric bulk but may reduce solubility compared to smaller alkoxy groups (e.g., methoxy) or polar substituents (e.g., hydroxyl in poacic acid).
  • Bioactivity Clues : Poacic acid (24) contains hydroxyl groups linked to enhanced antioxidant or antifungal activity, whereas the target compound’s chloro and alkoxy groups may favor pesticidal or anti-inflammatory applications .
NMR and Mass Spectrometry
  • Target Compound : Expected ¹H NMR signals include a trans-vinylic proton (δ ~6.3–7.5 ppm), aromatic protons influenced by electron-withdrawing Cl and alkoxy groups, and cyclopentyl CH₂/CH protons (δ ~1.5–2.5 ppm). Exact mass (342.1038) confirms molecular formula .
  • Analog 4e: Displays distinct ¹H NMR signals for the dimethylaminoethoxy group (δ ~2.3 ppm for N(CH₃)₂) and methyl ester (δ ~3.7 ppm) .
  • Poacic Acid (24) : UV spectra (λmax ~320 nm) and ¹³C NMR data highlight conjugated double bonds and hydroxyl-methoxy interactions .

Biological Activity

The compound (2E)-3-[2-Chloro-4-(cyclopentyloxy)-5-methoxyphenyl]acrylic acid is a derivative of acrylic acid that has garnered attention in scientific research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The chemical structure of (2E)-3-[2-Chloro-4-(cyclopentyloxy)-5-methoxyphenyl]acrylic acid can be described as follows:

  • Molecular Formula : C15_{15}H15_{15}ClO3_3
  • Molecular Weight : 288.73 g/mol
  • IUPAC Name : (2E)-3-[2-Chloro-4-(cyclopentyloxy)-5-methoxyphenyl]prop-2-enoic acid

This compound features a phenolic structure with a chlorinated aromatic ring, which may contribute to its biological activity.

Anti-inflammatory Effects

Research has indicated that compounds similar to (2E)-3-[2-Chloro-4-(cyclopentyloxy)-5-methoxyphenyl]acrylic acid exhibit significant anti-inflammatory properties. For instance, studies on related acrylic acids have shown that they can act as dual inhibitors of cyclooxygenases (COX) and lipoxygenases (LOX), enzymes involved in inflammatory pathways. The selectivity and potency of these compounds suggest potential applications in treating inflammatory diseases .

Anticancer Activity

Preliminary studies have indicated that derivatives of acrylic acid may possess anticancer properties. For instance, certain analogs have demonstrated cytotoxic effects against various cancer cell lines, including breast and liver cancers. The mechanism often involves the induction of apoptosis and cell cycle arrest, making these compounds promising candidates for further development in cancer therapy .

Antioxidant Properties

The antioxidant activity of (2E)-3-[2-Chloro-4-(cyclopentyloxy)-5-methoxyphenyl]acrylic acid has also been explored. Compounds with similar structures have shown the ability to scavenge free radicals effectively, thereby reducing oxidative stress in biological systems. This property is crucial for preventing cellular damage linked to various diseases, including cancer and neurodegenerative disorders .

Study 1: Inhibition of COX and LOX Enzymes

In a study evaluating the biological activity of various acrylic acids, compounds with similar structures to (2E)-3-[2-Chloro-4-(cyclopentyloxy)-5-methoxyphenyl]acrylic acid were found to inhibit COX-2 with an IC50 value around 0.32 µM, indicating potent anti-inflammatory activity comparable to established drugs like rofecoxib .

Study 2: Cytotoxicity Against Cancer Cell Lines

Another investigation focused on the cytotoxic effects of acrylic acid derivatives against HepG2 liver cancer cells. The results showed that specific compounds induced significant apoptosis and cell cycle arrest at the S phase, highlighting their potential as therapeutic agents in oncology .

Study 3: Antioxidant Activity Assessment

A comparative study on the antioxidant activities of phenolic acids revealed that certain derivatives exhibited SC50 values significantly lower than those of standard antioxidants like ascorbic acid. This suggests that (2E)-3-[2-Chloro-4-(cyclopentyloxy)-5-methoxyphenyl]acrylic acid could be an effective antioxidant agent .

Summary Table of Biological Activities

Activity Type Description Reference
Anti-inflammatoryInhibits COX and LOX enzymes; potential for treating inflammation
AnticancerInduces apoptosis; effective against liver cancer cells
AntioxidantScavenges free radicals; reduces oxidative stress

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (2E)-3-[2-Chloro-4-(cyclopentyloxy)-5-methoxyphenyl]acrylic acid, and how can reaction conditions be optimized?

  • Methodology : The compound can be synthesized via a Knoevenagel condensation between 2-chloro-4-(cyclopentyloxy)-5-methoxybenzaldehyde and malonic acid in ethanol or methanol under basic conditions (e.g., NaOH or KOH). Key parameters for optimization include:

  • Temperature : 60–80°C to balance reaction rate and side-product formation.
  • Catalyst : Piperidine or ammonium acetate to enhance condensation efficiency.
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization from ethanol/water .
    • Analytical Validation : Confirm the (E)-stereochemistry via 1H^1H-NMR (coupling constant J=16.0HzJ = 16.0 \, \text{Hz} for α,β-unsaturated protons) and LC-MS for purity (>95%) .

Q. How can the structural and electronic properties of this compound be characterized to predict its reactivity?

  • Methodology :

  • Computational Analysis : Perform DFT calculations (B3LYP/6-31G* level) to map electrostatic potential surfaces and HOMO-LUMO gaps, identifying electrophilic/nucleophilic sites.
  • Spectroscopy : Use 13C^{13}\text{C}-NMR to assess electronic effects of substituents (e.g., cyclopentyloxy’s electron-donating nature) and IR to detect functional groups (e.g., C=O stretch at ~1680 cm1^{-1}) .

Q. What in vitro assays are suitable for initial biological screening of this compound?

  • Methodology :

  • Target Identification : Screen against nuclear receptors (e.g., FXR, PPAR-γ) via luciferase reporter assays due to structural similarity to known agonists (e.g., GW4064) .
  • Cytotoxicity : Use MTT assays in HepG2 or HEK293 cells (48-hour exposure, IC50_{50} determination).
  • Anti-inflammatory Activity : Measure TNF-α inhibition in LPS-stimulated macrophages .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the role of the cyclopentyloxy and methoxy substituents?

  • Methodology :

  • Analog Synthesis : Prepare derivatives with substituent variations (e.g., replacing cyclopentyloxy with ethoxy or trifluoromethoxy groups).
  • Biological Testing : Compare receptor binding affinity (SPR or radioligand assays) and metabolic stability (microsomal incubation).
  • Key Finding : Evidence suggests that bulkier alkoxy groups (e.g., cyclopentyloxy) enhance lipophilicity and membrane permeability but may reduce aqueous solubility .

Q. How can contradictory data on compound bioactivity across different experimental models be resolved?

  • Methodology :

  • Model Standardization : Replicate assays in parallel using identical cell lines (e.g., HepG2 vs. primary hepatocytes) and dosing protocols.
  • Meta-Analysis : Compare results with structurally related compounds (e.g., GW4064 in hyperlipidemic models) to identify trends. For example, discrepancies in cholesterol-lowering effects may arise from differences in animal diets or genetic backgrounds .

Q. What strategies are effective for improving the pharmacokinetic profile of this compound in vivo?

  • Methodology :

  • Prodrug Design : Synthesize ester prodrugs (e.g., ethyl or methyl esters) to enhance oral bioavailability.
  • Formulation : Use lipid-based nanoemulsions to improve solubility and reduce first-pass metabolism.
  • In Vivo Testing : Monitor plasma half-life in Sprague-Dawley rats (IV vs. oral administration) and tissue distribution via LC-MS/MS .

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